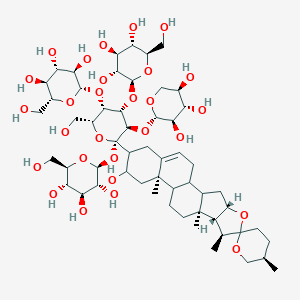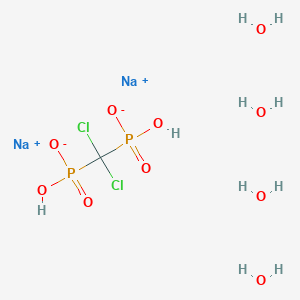
(2,6-Diisopropil-4-Fenoxi)Feniltiourea
Descripción general
Descripción
(2,6-Diisopropyl-4-Phenoxy)Phenylthiourea is an organic compound with the molecular formula C19H24N2OS. It is known for its applications in various fields, including organic synthesis and as an intermediate in the production of certain pesticides. This compound appears as a grayish-white crystalline solid and is insoluble in water but soluble in organic solvents like xylene .
Aplicaciones Científicas De Investigación
(2,6-Diisopropyl-4-Phenoxy)Phenylthiourea has several applications in scientific research:
Mecanismo De Acción
Target of Action
The primary target of (2,6-Diisopropyl-4-Phenoxy)Phenylthiourea is the microsomal glucose-6-phosphate translocase , a part of the adenosine triphosphatase (ATPase) complex . This enzyme plays a crucial role in energy metabolism.
Mode of Action
(2,6-Diisopropyl-4-Phenoxy)Phenylthiourea or its metabolite binds covalently and irreversibly to the glucose-6-phosphate translocase . This binding inhibits the function of the ATPase complex due to the modification of a single sulfhydryl/amino phosphate group of the glucose-6-phosphate translocase .
Biochemical Pathways
The inhibition of the ATPase complex disrupts the energy metabolism of the cell, leading to cell death
Pharmacokinetics
It’s known that the compound is transformed into a highly reactive metabolite, either photochemically or metabolically .
Result of Action
The result of the action of (2,6-Diisopropyl-4-Phenoxy)Phenylthiourea is the inhibition of ATP production, leading to energy depletion and cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2,6-Diisopropyl-4-Phenoxy)Phenylthiourea. For instance, light can catalyze the transformation of the compound into its highly reactive metabolite . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(2,6-Diisopropyl-4-Phenoxy)Phenylthiourea can be synthesized through a multi-step process:
Starting Materials: The synthesis begins with 4-phenoxy-2,6-diisopropylaniline, xylene, and potassium thiocyanate.
Reaction Conditions: The mixture is heated to 80°C with stirring, followed by the addition of hydrochloric acid.
Industrial Production Methods
The industrial production of (2,6-Diisopropyl-4-Phenoxy)Phenylthiourea follows a similar synthetic route but on a larger scale. The process involves the use of large reaction vessels and optimized conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
(2,6-Diisopropyl-4-Phenoxy)Phenylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: It can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,6-diisopropylphenyl)thiourea
- N-(4-phenoxyphenyl)thiourea
- N-(2,6-dimethylphenyl)thiourea
Uniqueness
(2,6-Diisopropyl-4-Phenoxy)Phenylthiourea stands out due to its unique combination of phenoxy and diisopropyl groups, which confer specific chemical and biological properties. This makes it particularly effective as an intermediate in pesticide production and as a reagent in organic synthesis .
Propiedades
IUPAC Name |
[4-phenoxy-2,6-di(propan-2-yl)phenyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-12(2)16-10-15(22-14-8-6-5-7-9-14)11-17(13(3)4)18(16)21-19(20)23/h5-13H,1-4H3,(H3,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDFBEPKVUICAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1NC(=S)N)C(C)C)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401226419 | |
| Record name | N-[2,6-Bis(1-methylethyl)-4-phenoxyphenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401226419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135252-10-7 | |
| Record name | N-[2,6-Bis(1-methylethyl)-4-phenoxyphenyl]thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135252-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2,6-Bis(1-methylethyl)-4-phenoxyphenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401226419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














